1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Description
Properties
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIUZDDGWGITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
- Reagents: Bromine (Br₂), often in excess
- Solvent: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), or dichloromethane (DCM)
- Temperature: Room temperature to slightly elevated (20–40°C)
- Reaction Time: Several hours, monitored by TLC or GC
Reaction Mechanism:
Electrophilic aromatic substitution (EAS) where the bromine molecule reacts with the aromatic ring, preferentially at the ortho or para positions relative to existing substituents, leading to the formation of the target compound.
- A study indicates that bromination of similar methyl-substituted aromatic compounds yields high regioselectivity, especially when the methyl group directs electrophilic attack ortho and para positions. The presence of the dibromovinyl group influences the electronic density, favoring substitution at specific sites.
Bromination via Vinylic Bromination
Alternative Approach: Direct Bromination of the Vinyl Group
In some cases, bromination occurs directly at the vinyl group using N-bromosuccinimide (NBS) under radical conditions, especially when selective dibromination is desired.
Reaction Conditions:
- Reagents: NBS, AIBN (radical initiator)
- Solvent: Toluene or carbon tetrachloride
- Temperature: Reflux (~80°C)
- Duration: 12–24 hours
This method allows for the formation of the dibromovinyl group prior to aromatic bromination, offering an alternative route to the target molecule.
Sequential Bromination and Functionalization
- First, synthesize the dibromovinyl precursor via controlled bromination of styrene derivatives or related compounds.
- Then, carry out aromatic bromination at the methyl-substituted benzene ring using electrophilic bromination conditions.
Example:
- Brominate 5-methylbenzene derivatives with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve regioselectivity.
- Followed by selective bromination of the vinyl group using NBS.
Industrial-Scale Bromination
- Continuous flow reactors are employed for safety and efficiency.
- Precise control of temperature, reagent addition rate, and mixing ensures high selectivity and minimizes side reactions.
- Bromination is performed with excess bromine, followed by purification via recrystallization or chromatography.
Data Table: Summary of Preparation Methods
| Method | Reagents | Solvent | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic aromatic bromination | Br₂ | CCl₄, CHCl₃ | Room temp to 40°C | High regioselectivity | Overbromination risk |
| Radical vinylic bromination | NBS, AIBN | Toluene | Reflux | Direct vinyl bromination | Less selective for aromatic ring |
| Sequential bromination | Br₂, FeBr₃ | DCM or benzene | 20–40°C | High regioselectivity | Multi-step process |
| Industrial flow bromination | Br₂ | Continuous flow | Controlled temperature | Scalable, safer | Equipment cost |
Research Findings and Notes
- Bromination reactions are highly dependent on electronic effects of substituents; methyl groups activate ortho and para positions, while the vinyl dibromide influences regioselectivity.
- The use of radical initiators like AIBN facilitates vinylic bromination, offering a route to dibromovinyl intermediates.
- Selectivity can be enhanced by solvent choice and temperature control, minimizing polybromination or side reactions.
- Recent advances include continuous flow bromination techniques, which improve safety and reproducibility on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding brominated aromatic ketones or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The dibromovinyl group can be reduced to form the corresponding vinyl or ethyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Common Reagents and Conditions
Substitution: NaOH, KOtBu, solvents like ethanol or dimethyl sulfoxide (DMSO), room temperature to reflux conditions.
Oxidation: KMnO4, CrO3, solvents like acetone or water, room temperature to elevated temperatures.
Reduction: LiAlH4, H2 with catalysts like palladium on carbon (Pd/C), solvents like ether or tetrahydrofuran (THF), room temperature to reflux conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds with various functional groups.
Oxidation: Formation of brominated aromatic ketones or aldehydes.
Reduction: Formation of vinyl or ethyl-substituted aromatic compounds.
Scientific Research Applications
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various brominated aromatic compounds.
Biology: Employed in the study of biological systems and the development of brominated compounds with potential biological activity.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those involving brominated aromatic structures.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene involves its interaction with molecular targets through its bromine atoms and aromatic structure. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Reactivity Comparisons
1-Bromo-3-(2,2-dibromovinyl)benzene
- Structure : Lacks the 5-methyl group present in the target compound.
- Reactivity : Undergoes fluorination with wet tetra-$n$-butylammonium fluoride (TBAF·3H$_2$O) to yield (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives with up to 81% regioselectivity .
1-Bromo-3-(tert-butyl)-5-methylbenzene
- Structure : Features a tert-butyl group at position 3 instead of the dibromovinyl group.
- Reactivity : The bulky tert-butyl group hinders electrophilic aromatic substitution but enhances stability in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Key Difference : The dibromovinyl group in the target compound offers dual bromine atoms for sequential functionalization, unlike the inert tert-butyl substituent.
1-Bromo-3-(bromomethyl)-5-methylbenzene
- Structure : Contains a bromomethyl group at position 3.
- Reactivity : The bromomethyl group is prone to nucleophilic substitution (e.g., with cyanide ions to form nitriles) .
- Key Difference : The dibromovinyl group enables conjugate addition or elimination reactions, which are unavailable in the bromomethyl analog .
5-Bromo-1,3-dimethylbenzene
Biological Activity
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
This compound is characterized by its bromine substituents and a vinyl group, which contribute to its reactivity and biological properties. The molecular formula is C₉H₈Br₃, and it exhibits a colorless to pale yellow oil appearance.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : This compound has demonstrated broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi .
- Cytotoxic Effects : In vitro studies indicate that this compound exhibits cytotoxicity towards human cell lines. The mechanisms underlying this cytotoxicity may involve the disruption of cellular membranes and interference with metabolic pathways .
- Inhibition of Enzymatic Activity : Preliminary research suggests that this compound may inhibit specific enzymatic activities related to fatty acid biosynthesis, which could affect cell proliferation and survival .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cellular lysis.
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby reducing the growth rates of susceptible organisms.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition zones in cultures treated with the compound compared to control groups. The minimum inhibitory concentration (MIC) was determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Human Cell Lines
In another study assessing cytotoxicity, human cancer cell lines were exposed to varying concentrations of this compound. The results indicated a dose-dependent increase in cell death:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
This study highlights the potential of the compound as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Q & A
Basic: What are the primary synthetic routes for preparing 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, and how do reaction conditions influence yield?
The synthesis typically involves electrophilic aromatic substitution to introduce bromine and methyl groups, followed by vinyl dibromination via halogenation or coupling reactions. For the dibromovinyl group, methods like Heck coupling or radical bromination of a pre-installed vinyl group may be employed. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution kinetics .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during bromination .
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry of brominating agents (e.g., NBS or Br₂) .
Basic: What purification and characterization methods are critical for ensuring the integrity of this compound?
- Purification :
- Characterization :
- ¹H/¹³C NMR : Key signals include the vinyl proton (δ 6.5–7.5 ppm, doublet) and methyl group (δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.7 for C₉H₆Br₃) .
- X-ray crystallography : Resolves steric effects of the dibromovinyl group .
Advanced: How does the electronic nature of the dibromovinyl group influence regioselectivity in further functionalization?
The electron-withdrawing dibromovinyl group directs electrophilic attacks to the para position of the benzene ring due to its meta-directing effect. For nucleophilic substitutions (e.g., Suzuki coupling), the vinyl bromines act as leaving groups, requiring Pd-catalyzed conditions to activate the C-Br bond. Computational studies (DFT) predict activation energies for cross-coupling at the vinyl site, with B3LYP/6-31G basis sets* validating experimental outcomes .
Advanced: What strategies resolve contradictions in reported reactivity data for halogenated vinylbenzenes?
Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) arise from:
- Solvent effects : Polar solvents favor SN2 mechanisms, while nonpolar solvents promote elimination .
- Catalyst loading : Pd concentrations <1 mol% reduce side reactions in cross-couplings .
- Validation : Reproduce experiments under inert atmospheres (N₂/Ar) and compare with in silico models (e.g., Gaussian) to identify outliers .
Advanced: How can computational modeling predict the compound’s applicability in materials science?
- DFT calculations : Evaluate HOMO-LUMO gaps to assess suitability as an electron-transport layer in OLEDs. The bromine atoms lower the LUMO (-2.1 eV), enhancing electron affinity .
- Molecular dynamics : Simulate thermal stability (e.g., decomposition thresholds >200°C) for polymer composite applications .
Advanced: What biological assays are suitable for probing its potential bioactive properties?
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assays, noting IC₅₀ values relative to halogenated analogs .
- Protein binding : Use SPR or ITC to measure affinity for kinases (e.g., EGFR), leveraging the compound’s halogen-bonding capacity .
Basic: What are the key safety considerations for handling this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
